molecular formula C17H16N2O4 B5755124 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione

1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B5755124
M. Wt: 312.32 g/mol
InChI Key: QRYNWYNTSUWUDO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione is a heterocyclic organic compound that features a quinoxaline core substituted with benzyloxy and ethoxy groups

Properties

IUPAC Name

1-ethoxy-4-phenylmethoxyquinoxaline-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-2-22-18-14-10-6-7-11-15(14)19(17(21)16(18)20)23-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYNWYNTSUWUDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C2=CC=CC=C2N(C(=O)C1=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the quinoxaline derivative in the presence of a base.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where an ethyl halide reacts with the quinoxaline derivative in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Quinoxaline derivatives with higher oxidation states.

    Reduction Products: Dihydroquinoxaline derivatives.

    Substitution Products: Quinoxaline derivatives with various functional groups replacing the benzyloxy or ethoxy groups.

Scientific Research Applications

1-(Benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

1-(Benzyloxy)-4-ethoxy-1,4-dihydro-2,3-quinoxalinedione can be compared with other similar compounds, such as:

    1-(Benzyloxy)-4-methoxy-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(Benzyloxy)-4-propoxy-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a propoxy group instead of an ethoxy group.

    1-(Benzyloxy)-4-butoxy-1,4-dihydro-2,3-quinoxalinedione: Similar structure but with a butoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

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